Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate
Overview
Description
Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate: is a chemical compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing nitrogen atoms in the ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of cyclopropylcarbonyl chloride. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyridazine ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of production method depends on factors such as the scale of production, cost considerations, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or halides in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activity. It has shown promise in various assays, indicating its potential as a lead compound for drug development.
Medicine: The compound has been investigated for its therapeutic properties, including its potential use in the treatment of certain diseases. Its ability to interact with specific molecular targets makes it a candidate for further drug development.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-(cyclopropylamino)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Ethyl 2-(3-phenyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate
Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate
Uniqueness: Ethyl 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)propanoate stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties compared to other pyridazine derivatives. This structural feature contributes to its potential as a versatile intermediate in various applications.
Properties
IUPAC Name |
ethyl 2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-17-12(16)8(2)14-11(15)7-6-10(13-14)9-4-5-9/h6-9H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDOUMPHYNSUQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C(=O)C=CC(=N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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